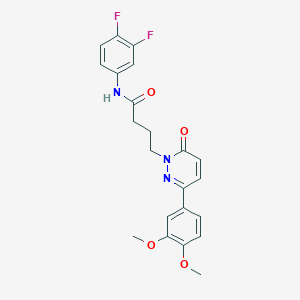
6-chloro-3-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-chloro-3-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential pharmacological properties and has been studied extensively in recent years.
Scientific Research Applications
Synthesis and Characterization
6-Chloro-3-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one and its derivatives are notable for their diverse synthesis methods and potential applications. For instance, the synthesis and crystal structure of similar compounds were explored, showing efficient production methods and structural characterization through techniques like NMR, MS, and X-ray diffraction (Cong, Jiang, & Cheng, 2021). Additionally, eco-friendly synthesis methods using choline chloride-based deep eutectic solvent have been developed, offering a greener and more sustainable approach (Molnar, Klenkar, & Tarnai, 2017).
Insecticidal Activity
Compounds in this family have demonstrated significant insecticidal activity. For example, a related compound showed 100% mortality against Plutella xylostella at low concentrations, indicating potential as an effective insecticide (Cong, Jiang, & Cheng, 2021).
Antimicrobial and Anticonvulsant Activities
These compounds also exhibit antimicrobial and anticonvulsant properties. A study synthesized novel derivatives which were tested for these activities, revealing broad-spectrum activity against various bacteria and fungi, as well as potent anticonvulsant activity (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Conversion into Other Compounds
An efficient synthetic method to convert these compounds into quinazoline-2,4-diones has been developed, expanding their potential application range. This conversion was characterized by various spectroscopic analyses (El-Azab, Khalil, & Abdel-Aziz, 2021).
Green Chemistry and Catalysis
Research has also focused on using green chemistry principles and novel catalysts to synthesize these compounds, enhancing their sustainability and efficiency. For example, the use of heteropolyacids as green, heterogeneous, and recyclable catalysts has been investigated for synthesizing derivatives (Allameh, Heravi, Hashemi, & Bamoharram, 2011).
Potential Treatment for Neurodegenerative Diseases
Furthermore, derivatives of this compound class have been synthesized to explore their potential as multifunctional agents for treating neurodegenerative diseases, showing promising anticholinesterase and antiradical activity (Makhaeva et al., 2017).
properties
CAS RN |
422527-09-1 |
|---|---|
Product Name |
6-chloro-3-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one |
Molecular Formula |
C14H10ClN3OS |
Molecular Weight |
303.76 |
IUPAC Name |
6-chloro-3-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C14H10ClN3OS/c15-9-4-5-12-11(7-9)13(19)18(14(20)17-12)8-10-3-1-2-6-16-10/h1-7H,8H2,(H,17,20) |
InChI Key |
JBSNLSIKKOSOTN-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CN2C(=O)C3=C(C=CC(=C3)Cl)NC2=S |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



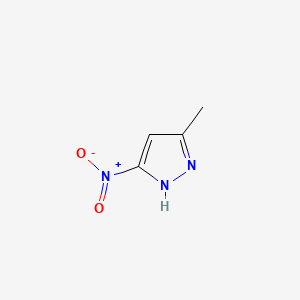
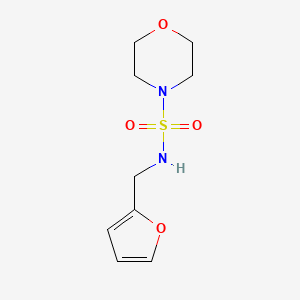
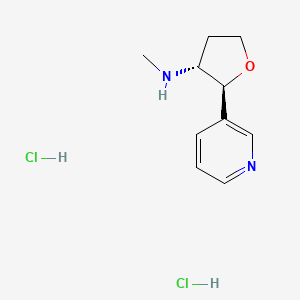
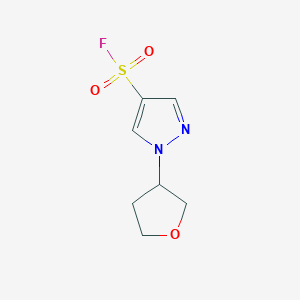
![N-(furan-2-ylmethyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2449850.png)
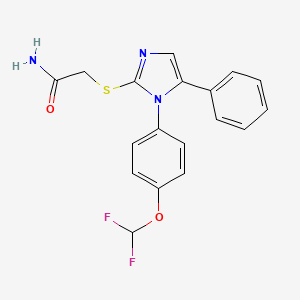
![[4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine](/img/structure/B2449852.png)
![1-(2-ethyl-6-methylphenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea](/img/structure/B2449853.png)
![2-((1-methyl-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2449855.png)
![1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2449856.png)
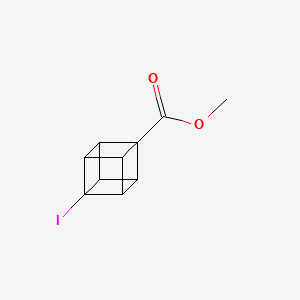
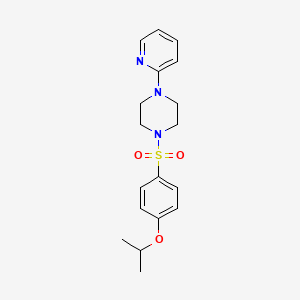
![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-3,5-dimethoxybenzamide](/img/structure/B2449861.png)
